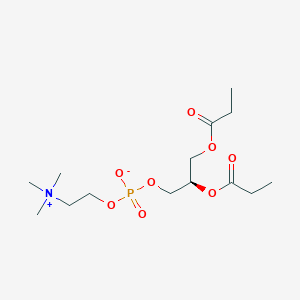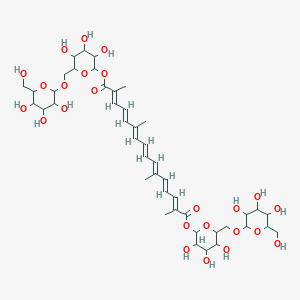
2-Isopropyl-6-(trimethylsilyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-(trimethylsilyl)phenol is an organic compound with the molecular formula C12H20OSi It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with an isopropyl group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-(trimethylsilyl)phenol typically involves a multi-step reaction process. One common method includes the following steps:
Lithiation: The starting material, 2-isopropylphenol, is treated with n-butyllithium in tetrahydrofuran, diethyl ether, and hexane under an inert atmosphere at -78°C to 20°C for 22.5 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-Isopropyl-6-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection: The trimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride, to yield the free phenol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran at -40°C.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Deprotection: Free phenol (2-isopropylphenol).
科学的研究の応用
2-Isopropyl-6-(trimethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Isopropyl-6-(trimethylsilyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic group can disrupt microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
2-Isopropyl-5-methylphenol (Thymol): Similar structure but with a methyl group instead of a trimethylsilyl group.
2-Isopropylphenol: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive in certain chemical reactions.
Uniqueness: 2-Isopropyl-6-(trimethylsilyl)phenol is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and can protect the phenolic group during chemical reactions. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.
特性
IUPAC Name |
2-propan-2-yl-6-trimethylsilylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-9(2)10-7-6-8-11(12(10)13)14(3,4)5/h6-9,13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJCYMQNDRYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B8236341.png)




![2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B8236376.png)






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B8236424.png)
